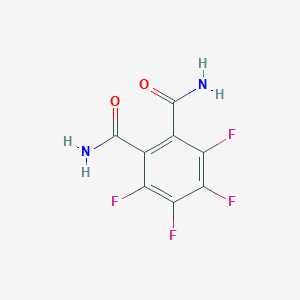
3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide, also known as TFB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFB is a fluorinated analogue of benzene-1,2-dicarboxamide and has been found to exhibit potent biological activities.
作用机制
The mechanism of action of 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. This compound has been found to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of genes involved in inflammation and cancer. This compound has also been found to inhibit the activity of AKT, a protein kinase that is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. This compound has been shown to induce oxidative stress and DNA damage in cancer cells, leading to their death. This compound has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, this compound has been found to modulate the expression of various genes involved in cancer cell growth and survival.
实验室实验的优点和局限性
One of the advantages of using 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide in lab experiments is its high potency and specificity towards cancer cells. This compound has been found to exhibit minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide. One of the areas of interest is the development of this compound-based anticancer drugs. This compound can be modified to improve its solubility and bioavailability, making it a more effective anticancer agent. Another area of interest is the investigation of the mechanism of action of this compound and its interactions with other signaling pathways involved in cancer cell growth and survival. Finally, the potential use of this compound as a diagnostic tool for cancer detection and monitoring is an area of interest for future research.
Conclusion
In conclusion, this compound is a promising compound that exhibits potent anticancer, anti-inflammatory, and antioxidant activities. The synthesis of this compound is a multistep process, and its biological activities have been extensively studied. This compound has been found to inhibit the growth of various cancer cell lines, induce apoptosis, and modulate the expression of genes involved in cancer cell growth and survival. This compound has several advantages for lab experiments, including its high potency and specificity towards cancer cells. Future research on this compound could lead to the development of novel anticancer drugs and diagnostic tools for cancer detection and monitoring.
合成方法
The synthesis of 3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide is a multistep process that involves the reaction of 3,4,5,6-tetrafluoro-1,2-benzenedicarboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with ammonia to produce this compound. The yield of this compound can be improved by using different reaction conditions and purification methods.
科学研究应用
3,4,5,6-Tetrafluorobenzene-1,2-dicarboxamide has been extensively studied for its biological activities, particularly its anticancer properties. This compound has been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its anticancer properties, this compound has been found to exhibit anti-inflammatory and antioxidant activities.
属性
CAS 编号 |
13719-84-1 |
|---|---|
分子式 |
C8H4F4N2O2 |
分子量 |
236.12 g/mol |
IUPAC 名称 |
3,4,5,6-tetrafluorobenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C8H4F4N2O2/c9-3-1(7(13)15)2(8(14)16)4(10)6(12)5(3)11/h(H2,13,15)(H2,14,16) |
InChI 键 |
IFFMGRFKBONHFR-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)C(=O)N)C(=O)N |
规范 SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)C(=O)N)C(=O)N |
同义词 |
Benzene-1,2-dicarboxamide, 3,4,5,6-tetrafluoro- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



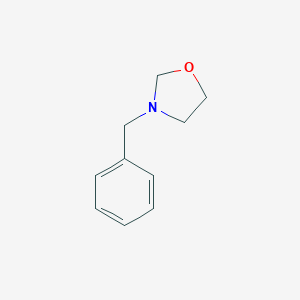
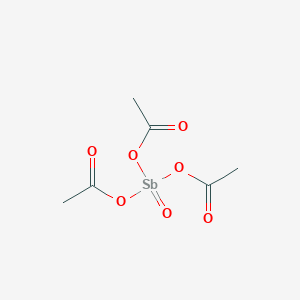
![Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl-](/img/structure/B84542.png)



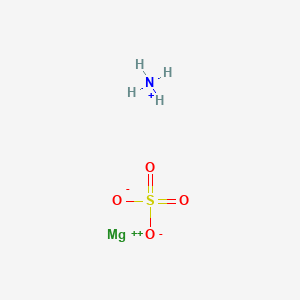
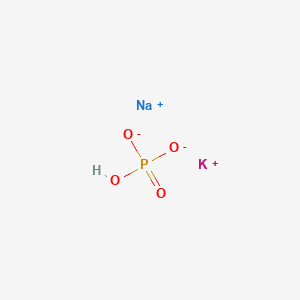


![4-[(Z)-3-aminobut-2-enoyl]oxybutyl (Z)-3-aminobut-2-enoate](/img/structure/B84559.png)
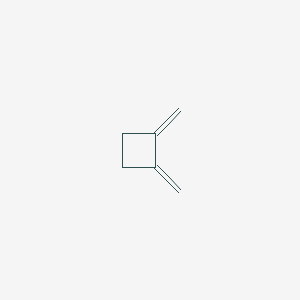

![5-Fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B84565.png)